Methyl 2-[(diphenylphosphoryl)oxy]benzoate
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Overview
Description
Methyl 2-[(diphenylphosphoroso)oxy]benzoate is an organophosphorus compound that features a benzoate ester linked to a diphenylphosphoroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(diphenylphosphoroso)oxy]benzoate typically involves the reaction of methyl 2-hydroxybenzoate with diphenylphosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(diphenylphosphoroso)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides or alcohol derivatives of the benzoate ester.
Scientific Research Applications
Methyl 2-[(diphenylphosphoroso)oxy]benzoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[(diphenylphosphoroso)oxy]benzoate involves its interaction with molecular targets through its phosphoroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved include the formation of stable phosphoroso-protein adducts, which can alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(diethoxyphosphoryl)methyl]benzoate
- Methyl 2-[(diphenylphosphoryl)oxy]benzoate
Uniqueness
Methyl 2-[(diphenylphosphoroso)oxy]benzoate is unique due to the presence of the diphenylphosphoroso group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C20H17O4P |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-diphenylphosphoryloxybenzoate |
InChI |
InChI=1S/C20H17O4P/c1-23-20(21)18-14-8-9-15-19(18)24-25(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
IXTDKBSHKVUPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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